molecular formula C21H25N3O3S B250067 N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide

N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide

Katalognummer B250067
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: CJYJLVOBSFHJOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B cells. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.

Wirkmechanismus

BTK is a cytoplasmic tyrosine kinase that plays a critical role in the activation of downstream signaling pathways in B cells. Upon binding of antigens to the B-cell receptor, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways, including the PI3K/AKT and NF-κB pathways. N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide has also been shown to have immunomodulatory effects in preclinical studies. N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to Toll-like receptor (TLR) activation, suggesting a potential role in the treatment of autoimmune diseases. N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide has also been shown to enhance the function of regulatory T cells, which play a critical role in maintaining immune tolerance and preventing autoimmunity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide has also shown good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide has some limitations in terms of its solubility and stability, which may affect its formulation and storage. In addition, N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not fully known.

Zukünftige Richtungen

There are several potential future directions for the development of N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide as a therapeutic agent. One direction is the combination of N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cell therapy, to enhance its efficacy and overcome resistance. Another direction is the exploration of N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide in other B-cell malignancies, such as Waldenström macroglobulinemia or multiple myeloma. Finally, the immunomodulatory effects of N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide suggest a potential role in the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus.

Synthesemethoden

The synthesis of N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide involves several steps, starting from commercially available starting materials. The first step is the preparation of the key intermediate, 2-amino-5-nitrobenzamide, which is then converted to the target compound through a series of reactions involving thioamide formation, amide coupling, and tert-butyl protection. The overall yield of the synthesis is around 10%, and the purity of the final product is typically above 95%.

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide has shown potent and selective inhibition of BTK activity, leading to inhibition of B-cell receptor signaling, cell cycle arrest, and induction of apoptosis in cancer cells. N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide has also demonstrated synergistic effects with other anti-cancer agents, such as venetoclax and rituximab, in both in vitro and in vivo models.

Eigenschaften

Molekularformel

C21H25N3O3S

Molekulargewicht

399.5 g/mol

IUPAC-Name

N-tert-butyl-2-[(4-ethoxybenzoyl)carbamothioylamino]benzamide

InChI

InChI=1S/C21H25N3O3S/c1-5-27-15-12-10-14(11-13-15)18(25)23-20(28)22-17-9-7-6-8-16(17)19(26)24-21(2,3)4/h6-13H,5H2,1-4H3,(H,24,26)(H2,22,23,25,28)

InChI-Schlüssel

CJYJLVOBSFHJOZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC(C)(C)C

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.